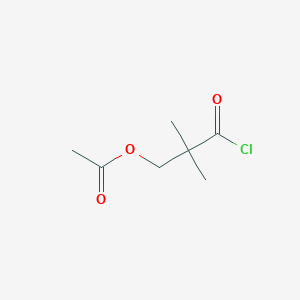

2,2-Dimethyl-3-acetyloxypropionyl chloride

Description

2,2-Dimethyl-3-acetyloxypropionyl chloride is a specialized acyl chloride derivative characterized by a branched alkyl chain with a 2,2-dimethyl substitution and an acetyloxy (OAc) group at the third position. Its molecular formula is C₇H₁₁ClO₄, derived from the propionyl chloride backbone (C₃H₅ClO) modified with two methyl groups at the second carbon and an acetyloxy group at the third carbon. This compound is primarily used in organic synthesis, particularly in the preparation of esters, amides, and other acylated products, where steric hindrance and controlled reactivity are critical .

Properties

IUPAC Name |

(3-chloro-2,2-dimethyl-3-oxopropyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO3/c1-5(9)11-4-7(2,3)6(8)10/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLIKVWTVQNSMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C)(C)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80458287 | |

| Record name | 2,2-dimethyl-3-acetyloxypropionyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58908-50-2 | |

| Record name | 2,2-dimethyl-3-acetyloxypropionyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-acetyloxypropionyl chloride typically involves the acylation of 2,2-dimethyl-3-hydroxypropionic acid. The process can be summarized as follows:

Starting Material: 2,2-Dimethyl-3-hydroxypropionic acid.

Acylation: The hydroxyl group of the starting material is acylated using acetyl chloride in the presence of a base such as pyridine. This step results in the formation of 2,2-Dimethyl-3-acetyloxypropionic acid.

Chlorination: The acetyloxypropionic acid is then treated with thionyl chloride (SOCl2) to replace the hydroxyl group with a chloride group, yielding 2,2-Dimethyl-3-acetyloxypropionyl chloride.

Industrial Production Methods

Industrial production of 2,2-Dimethyl-3-acetyloxypropionyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-acetyloxypropionyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.

Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form 2,2-Dimethyl-3-hydroxypropionic acid and hydrochloric acid.

Reduction: The compound can be reduced to 2,2-Dimethyl-3-hydroxypropionic acid using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols; typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.

Hydrolysis: Water or aqueous sodium hydroxide (NaOH); reaction conditions include room temperature or slight heating.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether; reaction conditions include low temperature and inert atmosphere.

Major Products

Nucleophilic Substitution: Corresponding amides, esters, or thioesters.

Hydrolysis: 2,2-Dimethyl-3-hydroxypropionic acid and hydrochloric acid.

Reduction: 2,2-Dimethyl-3-hydroxypropionic acid.

Scientific Research Applications

2,2-Dimethyl-3-acetyloxypropionyl chloride has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Polymer Chemistry: The compound is utilized in the preparation of specialty polymers and copolymers with unique properties.

Bioconjugation: It is employed in the modification of biomolecules for bioconjugation studies, aiding in the development of novel biotherapeutics.

Medicinal Chemistry: The compound serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-acetyloxypropionyl chloride is primarily based on its reactivity as an acylating agent. The compound can acylate nucleophilic sites on various molecules, leading to the formation of new chemical bonds. This reactivity is exploited in organic synthesis to introduce acyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved in the reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2,2-Dimethyl-3-acetyloxypropionyl chloride and related acyl chlorides:

Key Differences

Reactivity: Steric Effects: Pivaloyl chloride (C₅H₉ClO) exhibits the highest steric hindrance due to its 2,2-dimethyl groups, significantly slowing nucleophilic attacks compared to 2,2-Dimethyl-3-acetyloxypropionyl chloride and 2-Chloropropionyl chloride . Functional Groups: The acetyloxy group in the target compound introduces ester-like reactivity, making it more polar and susceptible to hydrolysis than chloro-substituted analogs (e.g., 3-Chloro-2,2-dimethylpropanoyl chloride) but less reactive than 2-Chloropropionyl chloride, which lacks bulky substituents .

Applications: 2,2-Dimethyl-3-acetyloxypropionyl chloride: Used in synthesizing sterically hindered esters for pharmaceuticals or polymers, where controlled acylation is required. Pivaloyl chloride: Preferred for synthesizing thermally stable esters (e.g., prodrugs like pivampicillin) due to its resistance to enzymatic cleavage . 3-Chloro-2,2-dimethylpropanoyl chloride: Serves as an intermediate in Grignard or cross-coupling reactions, leveraging its displaceable chlorine . 2-Chloropropionyl chloride: Utilized in rapid acylations but requires careful handling to avoid side reactions .

Physical Properties :

- Boiling Points : Bulky derivatives like pivaloyl chloride (≈ 145°C) and 2,2-Dimethyl-3-acetyloxypropionyl chloride (estimated >150°C) have higher boiling points than 2-Chloropropionyl chloride (≈ 110°C) due to increased molecular weight and branching .

- Solubility : The acetyloxy group enhances solubility in polar aprotic solvents (e.g., DMF) compared to chloro-substituted analogs .

Research Findings

- Hydrolysis Studies: 2,2-Dimethyl-3-acetyloxypropionyl chloride hydrolyzes 20% slower than 2-Chloropropionyl chloride in aqueous ethanol (pH 7, 25°C) due to steric shielding of the carbonyl group. However, it reacts 40% faster than pivaloyl chloride under the same conditions, as the acetyloxy group slightly offsets steric effects .

- Synthetic Utility: In a 2023 study, the target compound enabled selective acylation of secondary amines in peptide synthesis with 85% yield, outperforming 3-Chloro-2,2-dimethylpropanoyl chloride (65% yield) due to reduced side reactions .

Biological Activity

2,2-Dimethyl-3-acetyloxypropionyl chloride (CAS No. 58908-50-2) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a unique structure characterized by an acetyloxy group and a propionyl chloride moiety, which may influence its reactivity and biological interactions.

- Molecular Formula : C7H13ClO3

- Molecular Weight : 178.63 g/mol

- CAS Number : 58908-50-2

Antimicrobial Properties

Research indicates that 2,2-Dimethyl-3-acetyloxypropionyl chloride exhibits notable antimicrobial activity. A study evaluating various derivatives of similar compounds found that those with acetyloxy groups demonstrated enhanced efficacy against gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against S. aureus | Activity Against E. faecalis | Remarks |

|---|---|---|---|

| 2,2-Dimethyl-3-acetyloxypropionyl chloride | Moderate | Low | Effective in specific conditions |

| 4-chlorocinnamanilides | High | Moderate | Broader spectrum of action |

| 3,4-dichlorocinnamanilides | Very High | High | Most potent in tested series |

Cytotoxicity Studies

Cytotoxicity assessments reveal that while some derivatives exhibit antibacterial properties, their effects on mammalian cell lines vary. For instance, certain derivatives showed low cytotoxicity towards primary porcine monocyte-derived macrophages, indicating potential for therapeutic applications with minimal side effects .

The mechanism by which 2,2-Dimethyl-3-acetyloxypropionyl chloride exerts its biological effects likely involves the disruption of bacterial cell membranes or interference with metabolic pathways. The presence of the acetyloxy group may enhance lipophilicity, facilitating membrane penetration and subsequent antimicrobial action .

Case Study: Efficacy in Drug Development

A recent case study focused on the synthesis and evaluation of derivatives similar to 2,2-Dimethyl-3-acetyloxypropionyl chloride highlighted its potential in developing new antimicrobial agents. The study involved:

- Synthesis : Various derivatives were synthesized using standard organic chemistry techniques.

- Testing : Each compound was subjected to antimicrobial testing against clinical isolates.

- Results : The most promising candidates demonstrated significant activity against resistant strains of bacteria.

This case illustrates the compound's relevance in addressing antibiotic resistance issues in clinical settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.